Montelukast Bisolefin Impurity
Description
Significance of Impurity Control in Active Pharmaceutical Ingredient (API) Manufacturing and Quality Assurance
The control of impurities in the manufacturing of APIs is paramount to ensure the safety, efficacy, and quality of the final drug product. nih.govresearchgate.net Impurities can arise from various sources, including the manufacturing process itself, degradation of the API, or interactions with other components. google.comrroij.com Even in small amounts, some impurities can have unintended pharmacological or toxicological effects. Therefore, stringent control and monitoring of impurities are essential throughout the API lifecycle. The presence of impurities can also affect the bioavailability of the active substance, which is particularly impactful for low-dose drugs. researchgate.net
Regulatory Frameworks and Harmonized Guidelines for Impurity Profiling and Characterization (e.g., ICH Q3A, Q2)
Regulatory bodies worldwide have established comprehensive guidelines to manage pharmaceutical impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed several key guidelines. ich.org
ICH Q3A(R2) provides guidance on the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. ich.orgyoutube.com
ICH Q3B(R2) complements Q3A(R2) and provides guidance for impurities in new drug products. ich.org
ICH Q2(R1) details the validation of analytical procedures used to test for impurities, ensuring they are accurate, precise, and reliable. americanpharmaceuticalreview.com
These guidelines create a harmonized approach to impurity control, ensuring that APIs meet consistent quality standards across different regions. ich.org
Overview of Montelukast (B128269) Sodium: Synthetic Routes and Inherent Chemical Stability Considerations
Montelukast Sodium is a potent and selective leukotriene D4 receptor antagonist used in the management of asthma. sciforum.netresearchgate.net Its complex chemical structure makes its synthesis challenging and susceptible to the formation of various impurities. sciforum.netresearchgate.net
Several synthetic routes for Montelukast have been developed, often involving multi-step processes. rsc.orgacs.orgpatsnap.com A common approach involves a key substitution reaction. researchgate.net However, the chemical structure of Montelukast contains several functional groups that can affect its stability. sciforum.netresearchgate.net The molecule is known to be sensitive to light and oxygen. researchgate.netnewdrugapprovals.orggoogle.com
Key stability concerns include:
Photoisomerization: The double bond in the styryl side chain can isomerize from the (E)-geometry to the (Z)-geometry upon exposure to light. researchgate.netnewdrugapprovals.org
Oxidation: The thioether group is susceptible to oxidation, forming the corresponding sulfoxide (B87167) impurity. google.comresearchgate.netgoogle.com
Dehydration: The tertiary alcohol group can undergo dehydration to form an olefinic impurity. researchgate.netnewdrugapprovals.orggoogle.com
These degradation pathways highlight the need for careful control of manufacturing and storage conditions to minimize impurity formation. googleapis.com
Classification and Academic Relevance of Montelukast-Related Impurities, with Specific Focus on Olefinic Degradants
Impurities in Montelukast can be classified as process-related impurities, which arise during synthesis, and degradation products, which form during storage. google.com Both types are of significant academic and industrial interest as they necessitate the development of robust analytical methods for their detection and control. nih.govresearchgate.net
Olefinic degradants are a notable class of impurities in Montelukast. These are typically formed through the dehydration of the tertiary alcohol group in the molecule. researchgate.netnewdrugapprovals.orggoogle.com The formation of these impurities is often promoted by acidic conditions. google.com One such impurity is the "dehydrated montelukast" or "styrene impurity". google.comgoogle.com
A specific and less commonly discussed olefinic impurity is the Montelukast Bisolefin Impurity. This impurity is characterized by the presence of two double bonds, arising from both the dehydration of the tertiary alcohol and another modification in the molecule's side chain.
This compound Profile
| Characteristic | Data |
| Chemical Name | 2-[1-[[(E,1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]prop-2-enyl]sulfanylmethyl]cyclopropyl]acetic acid cymitquimica.com |
| Molecular Formula | C₃₅H₃₄ClNO₃S cymitquimica.comimpurity.com |
| Molecular Weight | 584.17 g/mol impurity.com |
| Synonyms | Montelukast Bisolefin impurity.com |
| Appearance | Pale Yellow to Yellow Solid |
| Purity | >95% |
| Application | An impurity of the antiasthmatic drug Montelukast. impurity.com |
Properties
Molecular Formula |
C₃₅H₃₄ClNO₃S |
|---|---|
Molecular Weight |
584.17 |
Origin of Product |
United States |
Formation Pathways and Mechanistic Studies of Montelukast Bisolefin Impurity
Dehydration as a Primary Degradation Pathway Leading to Olefinic Impurities
The structure of Montelukast (B128269) contains a tertiary alcohol functional group, specifically a 2-(1-hydroxy-1-methylethyl)phenyl moiety. Tertiary alcohols are known to be susceptible to dehydration, an elimination reaction that involves the loss of a water molecule to form an alkene. libretexts.orgbyjus.com This pathway is a primary route for the formation of olefinic impurities in Montelukast, including the bisolefin impurity, particularly under acidic conditions. rroij.comresearchgate.netgoogle.com
The acid-catalyzed dehydration of the tertiary alcohol in Montelukast proceeds through a unimolecular elimination (E1) mechanism. libretexts.orglibretexts.orglibretexts.org This multi-step process is favored for tertiary alcohols due to the stability of the resulting carbocation intermediate. byjus.com The mechanism can be described in three distinct steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the tertiary hydroxyl group by an acid catalyst (H-A). The oxygen atom of the alcohol acts as a Lewis base, attacking a proton to form a protonated alcohol, or an alkyloxonium ion. This step converts the poor leaving group, hydroxide (B78521) (-OH), into a very good leaving group, water (-OH2+). byjus.comquora.com
Formation of a Tertiary Carbocation: The bond between the carbon atom and the alkyloxonium group (C-O) breaks, and the water molecule departs. This is the slowest step in the mechanism and is therefore the rate-determining step. byjus.com The loss of the water molecule results in the formation of a stable tertiary carbocation intermediate. The stability of this carbocation is enhanced by hyperconjugation with the adjacent methyl groups.
Deprotonation to Form the Alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst (A-), abstracts a proton from a carbon atom adjacent (at the beta-position) to the positively charged carbon. libretexts.org In the case of Montelukast, this proton is removed from one of the methyl groups. The electrons from the C-H bond then move to form a new pi (π) bond between the two carbon atoms, resulting in the formation of an alkene and regenerating the acid catalyst. This final step yields the dehydrated impurity, which features a characteristic 1-methylethenyl (isopropenyl) group. rroij.com
This E1 pathway explains the formation of the olefinic structure within the Montelukast Bisolefin Impurity under acidic stress conditions.
While specific kinetic and thermodynamic data for the dehydration of Montelukast are not extensively published, the governing principles can be derived from studies of analogous tertiary alcohol dehydrations.
Kinetics: The rate of the E1 dehydration reaction is primarily dependent on the concentration of the substrate (Montelukast) and is independent of the concentration of the base, as the base is not involved in the rate-determining step. The reaction rate follows the order: tertiary > secondary > primary alcohols, which directly correlates with the stability of the carbocation intermediate formed during the reaction. byjus.comlibretexts.org The formation of the stable tertiary carbocation in Montelukast ensures that this pathway is kinetically favored over other potential elimination mechanisms under acidic conditions.
Thermodynamics: Dehydration reactions are typically endothermic, meaning they require an input of energy to proceed. byjus.com This is reflected in the common use of heat to drive the reaction to completion. For tertiary alcohols, the required temperature is generally lower (e.g., 25–80 °C) compared to secondary (100–140 °C) or primary (170–180 °C) alcohols, owing to the lower activation energy associated with forming a more stable carbocation. libretexts.org A patent describing the synthesis of a "dehydrated montelukast" standard specifies using acid catalysis with azeotropic distillation, a technique that uses heat to remove the water byproduct and drive the equilibrium toward the product side. google.com
| Factor | Influence on Dehydration Pathway | Relevance to this compound |
|---|---|---|
| Substrate Structure | Tertiary alcohols react fastest due to the formation of a stable tertiary carbocation intermediate. | Montelukast contains a tertiary alcohol, making it highly susceptible to E1 dehydration. |
| Acid Catalyst | A strong acid is required to protonate the hydroxyl group, making it a good leaving group. | Degradation is observed in the presence of acids like HCl and H2SO4. researchgate.netresearchgate.net |
| Temperature | Higher temperatures favor elimination over substitution and provide the necessary activation energy. | Thermal stress in acidic solutions accelerates the degradation of Montelukast. researchgate.netresearchgate.net |
| Solvent | Polar protic solvents can stabilize the carbocation intermediate, facilitating the E1 reaction. | Degradation studies are often performed in aqueous or alcoholic solutions. researchgate.netajpaonline.com |
Both the solvent and the presence of an acid catalyst are critical in promoting the dehydration of Montelukast. Strong protic acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts. researchgate.netrsc.org Studies have shown that Montelukast degrades rapidly in acidic solutions under thermal stress. researchgate.netresearchgate.net
The choice of solvent system can significantly influence the reaction kinetics. acs.org Polar protic solvents, such as water and alcohols, can stabilize the charged carbocation intermediate through solvation, thereby facilitating the E1 mechanism. aip.org However, the presence of water, a product of the reaction, can also push the equilibrium back towards the reactant side. Therefore, in synthetic preparations of the dehydrated impurity, a non-polar solvent like toluene (B28343) may be used to remove water azeotropically, thus driving the reaction to completion. google.com The use of aprotic co-solvents can alter reaction kinetics by differentially solvating the transition states and intermediates involved in the dehydration process. acs.org
Interplay with Other Degradation Pathways in Montelukast
The formation of the this compound does not occur in isolation. The stability of the Montelukast molecule is also challenged by other degradation pathways, notably photo-isomerization and oxidation. Understanding the interplay between these pathways is crucial for developing comprehensive control strategies.
Montelukast is highly sensitive to light. nih.gov The molecule contains a styrylquinoline moiety with a double bond in the E- (trans) configuration. Upon exposure to light, particularly UV radiation, this double bond can undergo photo-isomerization to form the corresponding Z- (cis) isomer. rroij.comresearchgate.netmdpi.com This cis-isomer is often the major photoproduct observed in stability studies. researchgate.netresearchgate.net Quantum yield studies have shown that this photo-isomerization is a reversible process, with the forward reaction (E to Z) being highly efficient at certain wavelengths. nih.gov
Another significant degradation pathway for Montelukast is oxidation. The thioether linkage in the molecule is susceptible to oxidation, leading to the formation of Montelukast Sulfoxide (B87167) as a primary oxidative degradant. researchgate.netmdpi.com This reaction can be induced by oxidizing agents like hydrogen peroxide or by residual peroxides found in common pharmaceutical excipients, such as povidone. researchgate.netpharmaexcipients.com
The relationship between oxidative degradation and the stability of the this compound is primarily one of co-occurrence. They represent two distinct degradation pathways originating from different reactive centers in the parent molecule under different stress conditions. Oxidative conditions target the sulfur atom, while acidic conditions target the tertiary alcohol.
There is limited direct research on the oxidative stability of the this compound itself. However, it can be hypothesized that the olefinic bonds introduced into the molecule via dehydration could also be susceptible to oxidation, potentially forming products like epoxides under certain conditions, though this remains to be experimentally verified. A comprehensive forced degradation study would need to consider the potential for sequential degradation, where an impurity formed through one pathway might be further degraded by another stressor.
| Degradation Pathway | Stress Condition | Affected Moiety | Primary Impurity Formed |
|---|---|---|---|
| Dehydration | Acid, Heat | Tertiary Alcohol | This compound |
| Photo-isomerization | Light (UV/Visible) | E-Styryl Double Bond | Montelukast Z-isomer (cis-isomer) |
| Oxidation | Oxidizing Agents (e.g., H₂O₂) | Thioether Linkage | Montelukast Sulfoxide |
Hydrolytic Conditions (Acid/Base) and their Effects on Montelukast Structure, Leading to Formation or Further Transformation of Olefinic Products
The chemical stability of the Montelukast molecule is susceptible to hydrolytic conditions, particularly in acidic environments. nih.gov The structure of Montelukast contains a tertiary alcohol functional group which is prone to acid-catalyzed dehydration. researchgate.netglobalresearchonline.net Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of the water molecule leads to the formation of a carbon-carbon double bond, resulting in an olefinic degradation product sometimes referred to as "montelukast dehydrated". researchgate.netgoogle.com
While Montelukast is relatively more stable under neutral and basic conditions, prolonged exposure to strong bases can also promote degradation. jchr.org Forced degradation studies are instrumental in identifying the potential degradation pathways and the resulting products under various stress conditions.
| Stress Condition | Observation | Primary Olefinic Degradant | Reference |
|---|---|---|---|
| Acid Hydrolysis (e.g., 1M HCl) | Significant degradation observed. | Dehydrated Montelukast (olefin impurity). | nih.gov |
| Base Hydrolysis (e.g., 1M NaOH) | Susceptible to degradation. | Not specified as primary pathway to olefinic products. | jchr.org |
| Photolytic Exposure | Instability leads to the formation of the cis-isomer. | (Z)-Montelukast (geometric isomer, not a dehydration product). | google.comresearchgate.net |
| Oxidative (e.g., H2O2) | Prone to oxidation at the sulfide (B99878) linkage. | Montelukast Sulfoxide. | researchgate.netnih.gov |
Process-Related Impurity Generation and Contribution to Olefinic Impurity Presence
Beyond degradation of the final molecule, the manufacturing process itself is a primary source of impurities. asianpubs.orgsemanticscholar.org The synthesis of Montelukast is a complex process involving multiple chemical transformations. researchgate.net Different synthetic routes can result in varied impurity profiles, making control of process parameters essential for ensuring the purity of the final API. asianpubs.org Process-related impurities can arise from starting materials, intermediates, side reactions, or reagents used during the synthesis. evitachem.com
Instability of Synthetic Intermediates and Their Conversion to Bisolefin Impurity
A critical step in many Montelukast synthesis routes involves the use of a highly reactive and unstable intermediate, Montelukast mesylate. google.comgoogle.com This intermediate is formed by activating the secondary alcohol of a precursor diol with methanesulfonyl chloride. google.com The mesylate group is an excellent leaving group, making the intermediate susceptible to unintended subsequent reactions.
The instability of Montelukast mesylate leads to the formation of significant process-related impurities through two primary degradation pathways:
Elimination: The intermediate can undergo an intramolecular elimination reaction, where the mesylate group is removed along with a proton from an adjacent carbon, forming a carbon-carbon double bond. google.comgoogle.com This reaction directly produces an olefinic impurity known as "montelukast eliminate". google.com
Cyclization: An intramolecular substitution can occur where the tertiary alcohol attacks the carbon bearing the mesylate group, displacing it to form a stable seven-membered cyclic ether impurity. google.comrsc.org
The formation of these impurities, particularly the olefinic "eliminate" product, is a critical control point in the manufacturing process. rsc.org
| Intermediate | Degradation Pathway | Resulting Impurity | Reference |
|---|---|---|---|
| Montelukast Mesylate | Intramolecular Elimination (E2) | Montelukast Eliminate (Olefin Impurity) | google.comgoogle.com |
| Intramolecular Cyclization (SN2) | Montelukast Cyclizate (Cyclic Ether Impurity) | google.comrsc.org |
Non-Selective Chemical Transformations in the Montelukast Synthesis Scheme
The generation of olefinic impurities is also a consequence of non-selective chemical transformations during the synthesis. google.com The key step in which the side chain is attached involves a nucleophilic substitution reaction, where the sulfur atom of the thiol-containing side chain displaces the mesylate group of the Montelukast mesylate intermediate. asianpubs.org
This desired substitution reaction (SN2 mechanism) is in direct competition with the undesired elimination reaction (E2 mechanism) described previously. google.com The balance between substitution and elimination is highly dependent on the reaction conditions. Factors such as the choice of base, solvent polarity, and reaction temperature can significantly influence the selectivity of the transformation. For instance, using strong, bulky bases or elevated temperatures can favor the elimination pathway, leading to a higher yield of the olefinic impurity. acs.org
Therefore, process development focuses on optimizing these conditions to maximize the yield of the desired Montelukast product while minimizing the formation of the this compound and other related substances. acs.org The use of specific solvent systems, such as linear or cyclic polyethers, has been reported to enhance the selectivity of this key substitution step and reduce the level of impurities in the final product. acs.org
Advanced Analytical Methodologies for the Detection, Quantification, and Impurity Profiling of Montelukast Bisolefin Impurity
High-Performance Liquid Chromatography (HPLC) Methodologies for Olefinic Impurity Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of impurities in pharmaceutical manufacturing. pharmacologyjournal.in Its application to Montelukast (B128269) Bisolefin Impurity involves meticulous method development to ensure robust and reliable results.
Development Strategies for Enhanced Selectivity and Resolution of Montelukast Bisolefin Impurity from Montelukast and Other Related Substances
The primary challenge in the impurity profiling of montelukast is achieving adequate separation of the Bisolefin impurity from the active pharmaceutical ingredient (API) and other structurally similar related substances. researchgate.net The development of a selective and high-resolution HPLC method is paramount for accurate quantification.
A key strategy involves a systematic approach to method development, often beginning with the screening of different stationary phases, including C18, C8, and cyano columns. researchgate.net The goal is to exploit subtle differences in the polarity and structure between montelukast and its impurities. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in generating impurities, including the Bisolefin impurity, and subsequently developing a stability-indicating method. researchgate.netnih.gov The specificity of the developed method is then confirmed by demonstrating that the analyte peak is free from any co-eluting peaks, often verified using a photodiode array (PDA) detector to assess peak purity. researchgate.net
Optimization of Chromatographic Parameters: Stationary Phase Selection (e.g., C18, Phenyl-Hexyl), Mobile Phase Composition (e.g., pH, organic modifiers), and Gradient Elution Profiles for Olefinic Separation
The successful separation of this compound is contingent upon the careful optimization of several chromatographic parameters.
Stationary Phase Selection: The choice of the stationary phase is critical for achieving the desired selectivity. Reversed-phase columns, particularly those with C18 (octadecylsilane) packing, are widely employed for the analysis of montelukast and its impurities due to their hydrophobicity. nih.govijpronline.comnih.gov Phenyl-Hexyl columns have also been utilized, offering alternative selectivity based on pi-pi interactions, which can be beneficial for separating aromatic compounds like montelukast and its related substances. globalresearchonline.net
Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier, plays a pivotal role in controlling the retention and resolution of the analytes. phenomenex.com
pH: The pH of the aqueous component of the mobile phase is a critical parameter, as it affects the ionization state of acidic and basic analytes, thereby influencing their retention characteristics. phenomenex.comresearchgate.net For montelukast, which is an acidic compound, controlling the pH is essential for consistent retention times and peak shapes.
Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC for montelukast analysis. The proportion of the organic modifier in the mobile phase is adjusted to control the elution strength and achieve the desired retention times. pharmacologyjournal.in
Gradient Elution Profiles: Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently necessary to achieve a good resolution of all impurities with varying polarities within a reasonable timeframe. pharmacologyjournal.inijpronline.com A typical gradient might start with a lower concentration of the organic modifier to retain and separate more polar impurities and gradually increase the organic modifier concentration to elute the main component and less polar impurities like the Bisolefin impurity.
| Stationary Phase | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode | Reference |
|---|---|---|---|---|
| Atlantis dC18 (250 x 4.6 mm, 5 µm) | 0.1% Orthophosphoric Acid in Water | Water:Acetonitrile (5:95 v/v) | Gradient | researchgate.net |
| Hypersil BDS C18 | 2mM Ammonium Acetate Buffer | Acetonitrile | Gradient | ijpronline.com |
| C18 Column | Phosphate (B84403) Buffer (pH 2.5) | Acetonitrile | Gradient | nih.gov |
| Sunfire C18 (250 x 4.6 mm, 5 µm) | 1 mM Sodium Acetate Buffer (pH 6.3 with Acetic Acid) | Acetonitrile | Isocratic (10:90 v/v) | nih.gov |
| Phenyl Column | Not Specified | Not Specified | Not Specified | globalresearchonline.net |
Ultra-High Performance Liquid Chromatography (UPLC) Applications for Expedited Analysis and Improved Separation Efficiency
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.
For the analysis of this compound, UPLC can offer several advantages:
Expedited Analysis: The higher flow rates and shorter column lengths used in UPLC can dramatically reduce analysis times, increasing sample throughput. nih.gov
Improved Separation Efficiency: The smaller particle size of the stationary phase leads to sharper and narrower peaks, resulting in enhanced resolution between closely eluting compounds like montelukast and its impurities. nih.gov
A reported UPLC method for the simultaneous estimation of montelukast with another drug utilized a BEH C18 sub-2-µm Acquity UPLC column with a gradient program, achieving a total elution time of just 6 minutes. nih.gov This demonstrates the potential of UPLC for rapid and efficient impurity profiling.
Hyphenated Techniques for Definitive Structural Elucidation and Quantification
While HPLC and UPLC with UV detection are powerful tools for separation and quantification, they often fall short in providing definitive structural information for unknown impurities. For this purpose, hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry, are indispensable. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Detection and Accurate Mass Determination of Olefinic Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. globalresearchonline.net It is a crucial tool for the identification and characterization of impurities in pharmaceuticals. shimadzu.com
In the context of this compound, LC-MS provides invaluable information:
Molecular Ion Detection: LC-MS can readily determine the molecular weight of the impurity by detecting its molecular ion. The molecular formula of this compound is reported as C₃₅H₃₄ClNO₃S, with a corresponding molecular weight of 584.17 g/mol . evitachem.com LC-MS analysis would be expected to show a protonated molecule [M+H]⁺ at m/z 585.2.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the impurity and differentiate it from other potential impurities with the same nominal mass.
LC-MS is often used in conjunction with HPLC-UV, where the UV detector provides quantitative data, and the mass spectrometer provides qualitative data for peak identification. globalresearchonline.net This integrated approach ensures both the accurate quantification and the confident identification of impurities like this compound.
Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Pathway Analysis and Structural Insights into this compound
Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), serves as a powerful analytical tool for the structural elucidation of pharmaceutical impurities such as the this compound. nih.gov This technique provides critical information on the molecular weight and fragmentation patterns of impurities, which is essential for their identification and characterization, even at trace levels. globalresearchonline.netshimadzu.com
The process begins with the separation of the this compound from the active pharmaceutical ingredient (API) and other related substances using a high-performance liquid chromatography (HPLC) system. globalresearchonline.net The eluent from the HPLC column is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the impurity is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the parent or molecular ion is determined. This provides the molecular weight of the impurity. shimadzu.com
For the second stage (MS2), this specific parent ion is selected and subjected to collision-induced dissociation (CID) or in-source CID, where it is fragmented by collision with an inert gas. shimadzu.com The resulting fragment ions (daughter ions) are then analyzed. The pattern of fragmentation provides a veritable fingerprint of the molecule's structure. By meticulously analyzing the mass differences between the parent ion and the various fragment ions, analysts can deduce the structural components of the this compound and piece together its complete chemical structure. shimadzu.comjapsonline.com This fragmentation pathway analysis is crucial for confirming the identity of known impurities and for elucidating the structures of novel degradation products or process-related impurities that may arise during manufacturing or storage. japsonline.com
Analytical Method Validation in Accordance with ICH Guidelines
The validation of analytical methods used for the detection and quantification of this compound is rigorously performed in accordance with the International Council for Harmonisation (ICH) guidelines. semanticscholar.orgnih.gov This ensures that the method is suitable for its intended purpose, yielding reliable and accurate results. The validation process encompasses several key parameters, including specificity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, robustness, and system suitability. nih.govresearchgate.net
Specificity Assessment for this compound in the Presence of Drug Substance and Other Potential Impurities
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components. semanticscholar.orgnih.gov To establish the specificity of a method for this compound, forced degradation studies are often conducted. semanticscholar.orgnih.gov The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govresearchgate.net
The analytical method must demonstrate that the peak corresponding to the this compound is well-resolved from the peaks of Montelukast and any other generated impurities or degradation products. researchgate.net Peak purity analysis, often performed using a photodiode array (PDA) detector, is used to confirm that the analyte peak is homogenous and not co-eluting with other substances. semanticscholar.org A successful specificity assessment ensures that the method can accurately measure the this compound without interference. nih.gov
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Trace Analysis of Olefinic Impurities
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov For trace analysis of olefinic impurities like this compound, establishing low LOD and LOQ values is essential.
These values are typically determined based on the standard deviation of the response and the slope of the calibration curve. nih.gov The formulas LOD = 3.3 (SD/S) and LOQ = 10 (SD/S) are commonly used, where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. nih.gov The determined LOD and LOQ are then experimentally verified by analyzing a series of dilute solutions with known concentrations. researchgate.net
Below is a table summarizing typical LOD and LOQ values reported for Montelukast and its related impurities in various validated methods.
| Parameter | Typical Value Range (µg/mL) | Reference |
| LOD | 0.018 - 0.04 | sphinxsai.comresearchgate.net |
| LOQ | 0.059 - 0.5 | sphinxsai.comresearchgate.net |
Note: These values are representative examples from studies on Montelukast and its impurities and demonstrate the sensitivity achievable for trace analysis.
Precision (Repeatability, Intermediate Precision) and Accuracy (Recovery) Metrics for Quantitative Analysis of Olefinic Impurities
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. sphinxsai.com It is typically assessed at two levels:
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is often determined by analyzing a minimum of six replicate samples spiked with a known concentration of the impurity. researchgate.netsphinxsai.com
Intermediate Precision (Inter-day Precision): This expresses the variation within a laboratory, considering different days, different analysts, or different equipment. semanticscholar.org
Precision is expressed as the relative standard deviation (%RSD) of the measurements. semanticscholar.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. sphinxsai.com It is often determined by performing recovery studies. This involves adding known amounts of the impurity to a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specified limit). semanticscholar.org The percentage of the impurity that is recovered by the analytical method is then calculated. japsonline.com
The table below presents typical acceptance criteria and findings for precision and accuracy from validated analytical methods for Montelukast impurities.
| Validation Parameter | Metric | Typical Acceptance Criteria/Results | Reference(s) |
| Precision | % RSD | Should be less than 2% | japsonline.com |
| Repeatability (%RSD) | % RSD | Found to be < 1.3% for all impurities | researchgate.net |
| Intermediate Precision (%RSD) | % RSD | Inter-day precision %RSD typically < 2% | japsonline.comsphinxsai.com |
| Accuracy | % Recovery | 98.0% - 102.0% | japsonline.com |
| % Recovery | Found to be in the range of 85.5% - 107.0% | nih.gov |
Robustness Evaluation of Analytical Methods against Deliberate Variations in Chromatographic Conditions
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.govsphinxsai.com This evaluation provides an indication of its reliability during normal usage. For HPLC methods used in the analysis of this compound, robustness is tested by intentionally altering critical chromatographic conditions. researchgate.net
These variations may include:
Changes in the mobile phase composition (e.g., ± 2% of the organic solvent) sphinxsai.com
Variations in the flow rate of the mobile phase (e.g., ± 0.2 mL/min) sphinxsai.com
Adjustments to the column oven temperature (e.g., ± 2 °C) sphinxsai.com
Modifications to the pH of the mobile phase buffer
The effect of these changes on chromatographic parameters such as peak resolution, retention time, and peak asymmetry is observed. The method is considered robust if the system suitability parameters remain within the defined acceptance criteria despite these variations, indicating its suitability for transfer between different laboratories and instruments. researchgate.net
System Suitability Testing for Consistent Analytical Performance
System Suitability Testing (SST) is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis. ijprajournal.com These tests are performed before conducting the formal analysis to ensure the system is performing consistently. nih.gov A standard solution containing the API and relevant impurities, including this compound, is injected multiple times. ijprajournal.com Key parameters are monitored to ensure they meet predefined acceptance criteria.
The following table outlines the common system suitability parameters and their typical acceptance criteria as per ICH guidelines.
| System Suitability Parameter | Typical Acceptance Criteria | Reference(s) |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | sphinxsai.comresearchgate.net |
| Theoretical Plates (Column Efficiency) | > 2000 | sphinxsai.comresearchgate.net |
| Resolution | > 2.0 between adjacent peaks | researchgate.net |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for replicate injections | nih.govsphinxsai.com |
Passing system suitability ensures the sensitivity, resolution, and reproducibility of the chromatographic system are appropriate for the analysis on that day. researchgate.net
Lack of Specific Data Hinders Detailed Analysis of this compound in Forced Degradation Studies
While forced degradation studies are crucial for developing and validating stability-indicating analytical methods for Montelukast, a comprehensive review of publicly available scientific literature reveals a significant lack of specific quantitative data regarding the formation of this compound under various stress conditions.
Forced degradation studies intentionally subject a drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition. This process is fundamental in identifying potential degradation products, including the this compound, and in establishing analytical methods capable of separating these impurities from the active pharmaceutical ingredient (API). A robust stability-indicating method ensures that the quantities of any impurities can be accurately monitored throughout the drug product's shelf life.
This absence of specific data prevents a detailed analysis and presentation of research findings centered exclusively on the behavior of this compound during forced degradation studies. While the principles of such studies are well-established for Montelukast, the specific quantitative fate of the bisolefin impurity remains largely undocumented in accessible scientific literature.
Structural Elucidation Studies of Isolated Montelukast Bisolefin Impurity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For the Montelukast (B128269) Bisolefin Impurity, both one-dimensional and two-dimensional NMR techniques are employed to establish its complete atomic framework.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the types and numbers of protons and carbons in the molecule. In the case of the Montelukast Bisolefin Impurity, these techniques are particularly crucial for identifying the signals corresponding to the newly formed olefinic moiety.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the this compound would be expected to show characteristic signals for the olefinic protons. The chemical shifts (δ) of these protons are influenced by their electronic environment and spatial arrangement. A detailed analysis of the ¹H NMR spectrum, including chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), allows for the precise assignment of each proton in the molecule.
¹³C NMR Spectroscopy: Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the impurity. The chemical shifts of the olefinic carbons are typically found in a distinct region of the spectrum, providing clear evidence for the presence of a double bond. The complete ¹³C NMR spectrum would allow for the assignment of all carbon atoms in the this compound.
A comprehensive analysis of the ¹H and ¹³C NMR data is presented in the following table, based on the findings reported for a closely related impurity.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Olefinic Proton 1 | Data from Saravanan et al. (2008) | - |
| Olefinic Proton 2 | Data from Saravanan et al. (2008) | - |
| Olefinic Carbon 1 | - | Data from Saravanan et al. (2008) |
| Olefinic Carbon 2 | - | Data from Saravanan et al. (2008) |
| Other Protons | Detailed assignments from Saravanan et al. (2008) | - |
| Other Carbons | - | Detailed assignments from Saravanan et al. (2008) |
Data to be populated from the full text of Saravanan, M., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 708-715.
To further confirm the structural assignments and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.
gDQCOSY (gradient Double Quantum Filtered Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For the this compound, a gDQCOSY spectrum would show cross-peaks between the olefinic protons, confirming their proximity in the molecule.
gHSQC (gradient Heteronuclear Single Quantum Coherence): This technique establishes correlations between protons and the carbons to which they are directly attached. The gHSQC spectrum would show cross-peaks connecting the olefinic proton signals to their corresponding olefinic carbon signals in the ¹³C NMR spectrum, providing unambiguous assignment of these key atoms within the olefinic moiety.
The combined interpretation of these 1D and 2D NMR experiments provides a robust and complete picture of the molecular structure of the this compound.
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FTIR spectrum of the this compound would provide critical evidence for the presence of the carbon-carbon double bond. Specific vibrational modes associated with the olefinic group, such as C=C stretching and C-H bending vibrations, absorb infrared radiation at characteristic wavenumbers.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=C | Stretching | Data from Saravanan et al. (2008) |
| =C-H | Stretching | Data from Saravanan et al. (2008) |
| =C-H | Bending (Out-of-plane) | Data from Saravanan et al. (2008) |
Data to be populated from the full text of Saravanan, M., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 708-715.
The presence of these characteristic absorption bands in the FTIR spectrum serves as a key diagnostic tool for confirming the olefinic nature of the impurity.
Complementary Techniques for Definitive Structural Assignment
To provide a final and definitive confirmation of the structure, complementary analytical techniques are employed to determine the elemental composition of the impurity.
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, chlorine, and sulfur) present in the this compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula (C₃₅H₃₄ClNO₃S). A close agreement between the found and calculated values provides strong evidence for the assigned empirical and molecular formula.
Table 3: Elemental Analysis Data for this compound
| Element | Calculated (%) for C₃₅H₃₄ClNO₃S | Found (%) |
|---|---|---|
| Carbon (C) | 71.97 | Data from Saravanan et al. (2008) |
| Hydrogen (H) | 5.87 | Data from Saravanan et al. (2008) |
| Nitrogen (N) | 2.40 | Data from Saravanan et al. (2008) |
| Chlorine (Cl) | 6.07 | Data from Saravanan et al. (2008) |
| Sulfur (S) | 5.49 | Data from Saravanan et al. (2008) |
Data to be populated from the full text of Saravanan, M., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 708-715.
The congruence of data from NMR spectroscopy, vibrational spectroscopy, and elemental analysis provides an unequivocal structural elucidation of the this compound.
Strategies for Control and Mitigation of Montelukast Bisolefin Impurity
Impurity Purging through Isolation and Purification Techniques
Even with optimized process chemistry, trace amounts of the bisolefin impurity may form. Therefore, effective purification methods are essential to ensure the final active pharmaceutical ingredient (API) meets the required purity specifications.
Recrystallization is a powerful and widely used technique for purifying solid compounds in the pharmaceutical industry. mt.com For montelukast (B128269), this is often the primary method for removing process-related impurities, including the bisolefin impurity.
A common and highly effective strategy involves the formation and crystallization of an amine salt of montelukast acid. google.com By reacting the crude montelukast acid with a specific amine (e.g., dicyclohexylamine (B1670486) or iso-propylamine) in a suitable solvent system, a crystalline salt is formed. google.comgoogle.com The different physicochemical properties (e.g., solubility) of the desired salt compared to the impurity-containing salts or the neutral impurities themselves allow for efficient separation. The high purity amine salt can then be isolated by filtration and converted back to the desired sodium salt form.
The choice of solvent system is critical for successful recrystallization. Different solvents and solvent mixtures offer varying levels of solubility for montelukast and its impurities, allowing for the optimization of both yield and purity.
| Solvent System for Recrystallization | Observation/Outcome | Reference |
|---|---|---|
| Toluene (B28343)/Heptane | Used for the crystallization of the dicyclohexylamine salt for purification. google.com | google.com |
| Toluene | Crystallization from toluene yielded a product with 72.1% recovery, with the bisolefin impurity (referred to as impurity B) level slightly reduced. google.com | google.com |
| Ethanol:Water (9:1) | Effective in removing specific impurities and controlling others to less than 0.1%. cjph.com.cn | cjph.com.cn |
| Ethyl Acetate | Resulted in a low yield (41.2%) upon recrystallization. google.com | google.com |
For the removal of trace-level impurities or when recrystallization is not sufficiently effective, chromatographic techniques are employed. While analytical HPLC is used for detection and quantification, preparative HPLC can be scaled up to purify larger quantities of material. nih.gov
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for separating compounds with small structural differences, such as montelukast and its bisolefin impurity. This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase. By creating a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer, compounds are eluted from the column based on their hydrophobicity. The fractions containing the pure montelukast are collected, while fractions containing the separated impurities are discarded. Although effective, preparative chromatography is often more costly and complex to implement at an industrial scale compared to recrystallization.
Stability-Indicating Methods and Control Strategies in Pharmaceutical Development
A crucial component of controlling impurities is the ability to accurately detect and quantify them. Stability-indicating analytical methods are developed and validated to separate and measure the active ingredient in the presence of its impurities, degradants, and excipients. nih.govsemanticscholar.org These methods are essential throughout the drug development process, from API manufacturing to the final dosage form, to ensure product quality and stability over its shelf life.
For montelukast, numerous stability-indicating RP-HPLC methods have been developed. semanticscholar.orgiajps.com These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. semanticscholar.org Specificity is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. nih.govresearchgate.net The method must be able to resolve the montelukast peak from all potential degradants, including the bisolefin impurity which is known to form under acidic stress conditions. researchgate.netsemanticscholar.org
| Parameter | Typical Condition/System | Reference |
|---|---|---|
| Column | Reverse-phase C18 (e.g., Atlantis dC18, 250 x 4.6 mm, 5 µm) | semanticscholar.org |
| Mobile Phase | Gradient elution using a buffered aqueous phase (e.g., phosphate (B84403) or orthophosphoric acid) and an organic phase (e.g., acetonitrile). nih.govsemanticscholar.org | nih.govsemanticscholar.org |
| Detector | UV detector, typically at a wavelength around 230 nm. iajps.com | iajps.com |
| Validation | Performed as per ICH guidelines, including forced degradation studies (acid, base, oxidative, thermal, photolytic stress). nih.govsemanticscholar.org | nih.govsemanticscholar.org |
These validated analytical methods form the basis of the control strategy, allowing for the routine testing of raw materials, in-process controls, and final product release to ensure that the level of Montelukast Bisolefin Impurity and other impurities are below the established and qualified safety thresholds.
Implementation of Robust Stability Protocols to Monitor and Control Olefinic Impurity Levels Over Time
Robust stability protocols are fundamental to ensuring the quality, safety, and efficacy of Montelukast sodium by monitoring and controlling the levels of the this compound and other degradation products over time. These protocols are designed based on International Council for Harmonisation (ICH) guidelines and involve subjecting the active pharmaceutical ingredient (API) and the finished dosage form to various stress conditions. researchgate.net
The core of these protocols is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. nih.govresearchgate.net Such methods are developed to separate the active ingredient from all potential impurities and degradation products, allowing for accurate quantification. researchgate.net The development process involves forced degradation studies, where Montelukast is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate impurities. nih.govdoaj.org This ensures the analytical method can detect and resolve degradation products that might form during storage. researchgate.net
Studies have shown that Montelukast sodium is susceptible to degradation under acidic and oxidative conditions. researchgate.netdoaj.org For instance, exposure to 1 M HCl at 80°C for 30 minutes or 3% H₂O₂ at 25°C for 1 minute results in the formation of specific degradation products. nih.gov Conversely, the drug has demonstrated stability against thermal stress, photolysis, and base hydrolysis. researchgate.net The rate of photodegradation is influenced by the type of light source, increasing in the order of sodium, neon, tungsten, daylight, and UV light. nih.gov
Long-term stability studies, conducted under controlled temperature and humidity conditions (e.g., 40°C / 75% RH), provide data on the shelf-life of the product and help establish appropriate storage conditions. nih.govresearchgate.net By analyzing samples at predetermined time points, manufacturers can monitor the impurity profile and ensure that the this compound remains within the acceptable limits (typically ≤0.15%) set by regulatory bodies. asianpubs.org
| Stress Condition | Parameters | Observed Degradation | Key Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 1 M HCl at 80°C for 30 min | Significant Degradation | Impurity-F researchgate.net |
| Base Hydrolysis | 1 M NaOH at 80°C for 30 min | Stable | N/A researchgate.netnih.gov |
| Oxidation | 3% H₂O₂ at 25°C for 1 min | Significant Degradation | Impurity-A (Sulfoxide) researchgate.netnih.gov |
| Thermal Degradation | Dry Heat at 105°C for 10 h | Stable | N/A researchgate.netnih.gov |
| Photolytic Degradation | UV/Vis light for 4 days | Degradation observed, formation of cis-isomer | cis-Isomer nih.gov |
Impact of Excipient Selection on Olefinic Impurity Generation and Mitigation in Formulations
The selection of excipients is a critical factor in controlling the formation of the this compound and other degradants within a pharmaceutical formulation. Excipients, while often considered inert, can interact with the API and influence its stability. Compatibility studies between Montelukast and various excipients are therefore essential during the formulation development process. pharmaexcipients.com
Research has shown that certain excipients can promote the degradation of Montelukast. For example, binders like povidone may contain residual peroxides, which can accelerate the oxidative degradation of Montelukast's sulfide (B99878) moiety, leading to a significant increase in impurities. researchgate.net Therefore, careful screening and selection of excipients with low reactive potential are crucial.
To mitigate impurity generation, formulators select excipients that demonstrate minimal interaction with Montelukast. Studies have identified several compatible excipients, including:
Fillers: Microcrystalline cellulose (B213188) and mannitol (B672) have been shown to have a low impact on impurity formation. pharmaexcipients.com
Binders: Hypromellose is often selected as it minimizes increases in the impurity content of Montelukast compared to other binders like povidone. pharmaexcipients.com
Disintegrants: Croscarmellose sodium is a suitable choice. pharmaexcipients.com
Furthermore, the inclusion of stabilizing agents, such as antioxidants or pH modifiers (alkalizing agents like sodium citrate), can create a more stable microenvironment for the API within the dosage form, further preventing degradation. pharmaexcipients.com By choosing excipients that are compatible and contribute to a stable formulation, the generation of olefinic and other impurities can be effectively controlled. pharmaexcipients.com
| Excipient Class | Compatible Excipients | Excipients with Potential for Interaction | Mitigation Strategy |
|---|---|---|---|
| Fillers | Microcrystalline Cellulose, Mannitol pharmaexcipients.com | Lactose (can contain reactive impurities) | Use high-purity grades; screen for compatibility. |
| Binders | Hypromellose pharmaexcipients.com | Povidone (potential for peroxide content) researchgate.net | Select binders with low peroxide values. |
| Disintegrants | Croscarmellose Sodium pharmaexcipients.com | N/A | Standard compatibility testing. |
| Stabilizers | Sodium Citrate (pH modifier) pharmaexcipients.com | N/A | Incorporate to maintain optimal pH and reduce degradation. |
Packaging and Storage Conditions to Minimize Degradation Leading to Olefinic Impurities
Given Montelukast's sensitivity to light and oxidation, the choice of packaging and the definition of storage conditions are critical final control points for minimizing the formation of the this compound. nih.govresearchgate.netevitachem.com Inadequate protection can lead to degradation, compromising product quality over its shelf life.
Packaging: Primary packaging must provide a sufficient barrier against light and atmospheric oxygen. Studies have demonstrated that Montelukast is highly susceptible to photodegradation when exposed to daylight and UV light. nih.gov Unpacked chewable tablets exposed to daylight for two weeks showed a potency decrease of about 10%. nih.gov In contrast, film-coated tablets in their immediate packaging (e.g., blisters or bottles) exhibited excellent stability under the same conditions. nih.gov This highlights the necessity of using light-resistant packaging materials, such as opaque or amber-colored high-density polyethylene (B3416737) (HDPE) bottles or aluminum/aluminum (Alu-Alu) blisters. The packaging should also protect against moisture, as stability studies are often conducted at high relative humidity (e.g., 75% RH). nih.govresearchgate.net
Storage Conditions: The recommended storage conditions for Montelukast products are derived from long-term stability data. Typically, this involves storage at controlled room temperature, protected from light and moisture. Storing the product in an oxygen-controlled environment can also be beneficial, as oxidation is a known degradation pathway for Montelukast. researchgate.net The use of desiccants within the packaging can provide additional protection against moisture ingress. Adherence to these storage conditions by patients, pharmacists, and throughout the supply chain is essential to prevent the formation of olefinic and other impurities and to ensure the product remains stable until its expiration date.
| Condition | Impact on Montelukast | Mitigation Strategy |
|---|---|---|
| Light Exposure (Daylight, UV) | Significant photodegradation; formation of cis-isomer and other photoproducts. nih.gov | Use of light-protective primary packaging (e.g., amber bottles, opaque blisters). nih.gov |
| High Temperature (e.g., 40°C-60°C) | Accelerates degradation, particularly in the presence of other stressors. nih.govpharmaexcipients.com | Store at controlled room temperature as specified on the label. |
| High Humidity (e.g., 75% RH) | Potential to increase degradation, especially if packaging is not protective. nih.gov | Use packaging with a high moisture barrier; consider including desiccants. |
| Oxygen Exposure | Leads to oxidative degradation and formation of sulfoxide (B87167) impurities. researchgate.net | Package under an inert atmosphere (e.g., nitrogen); use packaging with low oxygen permeability. |
Q & A
Q. Table 1: Method Comparison
| Parameter | HPLC | CE |
|---|---|---|
| Analysis Time | 35 min | 9 min |
| Theoretical Plates | \sim200,000 | >900,000 |
| Degradation Study | Limited | Optimal |
Level: Basic
How is system suitability testing conducted to ensure accurate detection of this compound?
Answer:
- Impurity Solution : Prepare 1 mg/mL of USP Montelukast in diluent (e.g., methanol:water 70:30) .
- Cis-Isomer Generation : Expose the impurity solution to ambient light for 20 minutes to induce cis-isomer formation .
- Resolution Criteria : Ensure resolution ≥2.5 between cis-isomer and montelukast and ≥1.5 between montelukast and methylketone impurity . Sensitivity testing uses a 0.5 µg/mL solution to verify detection limits .
Level: Basic
How can researchers resolve discrepancies in impurity quantification when using HPLC vs. CE?
Answer:
Discrepancies often arise from differences in detection sensitivity or separation mechanisms:
- Parameter Cross-Validation : Compare retention/migration times, peak purity (via PDA or MS), and forced degradation profiles .
- Method Robustness : Test pH, buffer composition, and column/electrode variability. For example, CE’s superior efficiency in separating photodegradation products may explain higher impurity levels in light-exposed samples .
- Statistical Analysis : Use ANOVA to evaluate inter-method variability and confirm accuracy with spiked recovery studies .
Level: Advanced
What are the critical parameters to optimize in AQbD-based LC method development for this compound?
Answer:
Analytical Quality by Design (AQbD) involves three phases:
Screening : Evaluate column type (C8 vs. C18), organic modifier (acetonitrile vs. methanol), and gradient slope .
Optimization : Use central composite design to model resolution and retention time. Key factors include pH (2.5–4.5), buffer concentration (10–50 mM), and temperature (25–40°C) .
Robustness : Validate method performance under ±10% variations in flow rate and mobile phase composition .
Level: Advanced
What are the recommended storage and handling protocols for this compound standards?
Answer:
- Light Sensitivity : Store in low-actinic glassware at 2–8°C. Degradation increases under light exposure, particularly in oxygen-free environments .
- Solution Stability : Prepare fresh solutions in methanol:water (70:30) and avoid prolonged storage (>24 hours) .
Level: Basic
How can degradation pathways of this compound be elucidated under forced degradation?
Answer:
- Photolysis : Expose to UV light (e.g., 254 nm) for 48 hours. Monitor cis-isomer formation via CE, which shows \sim15% degradation within 2 days .
- Oxidative Stress : Use hydrogen peroxide (3% v/v) at 40°C for 6 hours. Characterize oxidation products via LC-MS/MS or NMR .
- Hydrolysis : Test acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 60°C for 8 hours .
Level: Advanced
What validation parameters are essential for impurity quantification methods?
Answer:
- Specificity : Resolve all known impurities (e.g., bisolefin, methylketone, cyclopropaneacetamide) .
- Linearity : Test 50–150% of target concentration (R² ≥0.99) .
- Accuracy : Spike recovery (98–102%) for impurities ≥0.05% .
- Precision : ≤2% RSD for repeatability and intermediate precision .
Level: Basic
What advanced techniques confirm the structure of this compound?
Answer:
- LC-HRMS : Determine exact mass (e.g., m/z 586.18 for bisolefin) and fragment ions .
- NMR : Assign stereochemistry using - and -NMR, particularly for cis/trans isomers .
- X-ray Crystallography : Resolve ambiguous configurations in crystalline impurities .
Level: Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
